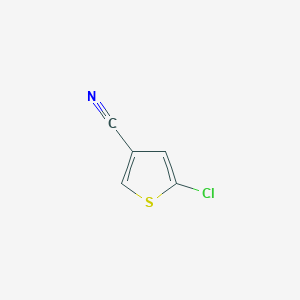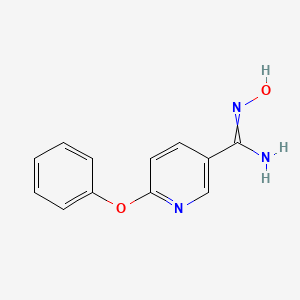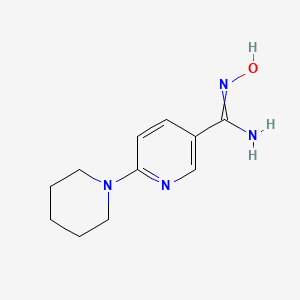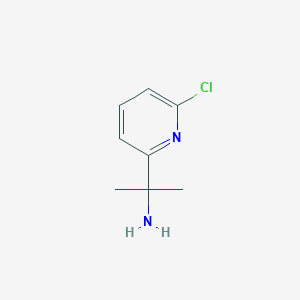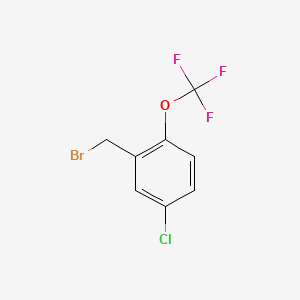
5-Chloro-2-(trifluoromethoxy)benzyl bromide
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mecanismo De Acción
Target of Action
Benzyl bromides are commonly used in organic synthesis as alkylating agents. They can react with a variety of nucleophiles, forming new bonds at the carbon atom attached to the bromine .
Mode of Action
The bromine atom in benzyl bromides is a good leaving group, which makes these compounds highly reactive. When a nucleophile, such as an amine or a carboxylate ion, encounters the benzyl bromide, it can displace the bromine atom, forming a new bond with the carbon .
Biochemical Pathways
Benzyl bromides can potentially react with various biomolecules in the body, altering their structure and function .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed into the bloodstream after ingestion or inhalation, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “5-Chloro-2-(trifluoromethoxy)benzyl bromide”. Due to its reactivity, it could potentially cause cellular damage by reacting with biological molecules .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. These factors could affect its stability, reactivity, and overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 5-Chloro-2-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide in an organic solvent like ether. The reaction mixture is stirred at low temperatures to ensure controlled bromination .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
5-Chloro-2-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar structure but with the trifluoromethoxy group at the 4-position.
3-(Trifluoromethyl)benzyl chloride: Contains a trifluoromethyl group instead of a trifluoromethoxy group and a chlorine atom instead of bromine.
Uniqueness
5-Chloro-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and trifluoromethoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly reactive and suitable for specific synthetic applications .
Propiedades
IUPAC Name |
2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZXASWBNNGRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


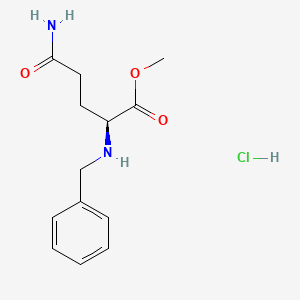
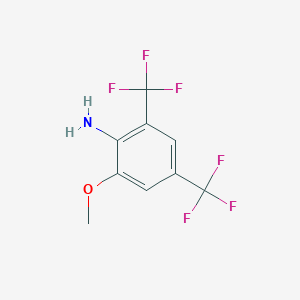
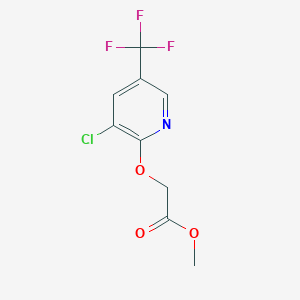

![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
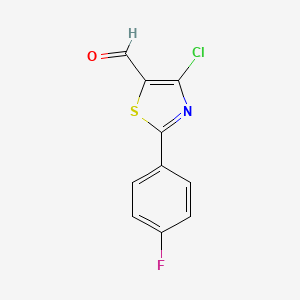
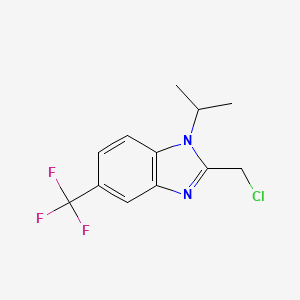

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)
![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)
